molecular formula C8H8F2O2 B141254 4-Ethoxy-2,3-difluorophenol CAS No. 126163-56-2

4-Ethoxy-2,3-difluorophenol

Cat. No. B141254
M. Wt: 174.14 g/mol
InChI Key: PKIYFPSPIFCDDB-UHFFFAOYSA-N
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Patent
US05087764

Procedure details

0.02 mol of 2,3-difluoroethoxybenzene are metalated according to 1b. Subsequently, 0.02 mol of trimethyl borate are added dropwise at a temperature of about -55° to -60° C. during the course of 0.5 h. The resulting suspension is subsequently stirred for a further 0.5 h, the temperature climbing to about -20°. 1.5 ml of 98% acetic acid are added. After about 15 min, the mixture is cooled to about -35° and a solution of 30% H2O2 /H2O (5 ml/2 ml) is added dropwise. After stirring for 2 h while slowly warming to room temperature, the organic phase is separated and the aqueous phase is extracted with methyl tert.butyl ether. Finally, the mixture is washed with saturated NaCl solution, dried and evaporated.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Name
1b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.02 mol
Type
reactant
Reaction Step Three
Name
H2O2 H2O
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
1.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
F[CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9]C=[C:7]([F:11])[CH:6]=1.[F:12]C1C(F)=CC=CC=1C1C=CC(OCCCCCCC)=CC=1.B([O:39][CH3:40])(OC)OC.OO.O>C(O)(=O)C>[CH2:3]([O:4][C:5]1[CH:10]=[CH:9][C:40]([OH:39])=[C:7]([F:11])[C:6]=1[F:12])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
FCCOC1=CC(=CC=C1)F
Step Two
Name
1b
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1F)C1=CC=C(C=C1)OCCCCCCC
Step Three
Name
Quantity
0.02 mol
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
H2O2 H2O
Quantity
5 mL
Type
reactant
Smiles
OO.O
Step Five
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension is subsequently stirred for a further 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
climbing to about -20°
WAIT
Type
WAIT
Details
After about 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to about -35°
STIRRING
Type
STIRRING
Details
After stirring for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with methyl tert.butyl ether
WASH
Type
WASH
Details
Finally, the mixture is washed with saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C(C)OC1=C(C(=C(C=C1)O)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.